![molecular formula C13H9NO5 B6574077 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate CAS No. 1105243-95-5](/img/structure/B6574077.png)
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate: is a complex organic compound that features a unique structure combining furan and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through cyclization reactions, followed by esterification to introduce the furan-2-carboxylate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of biocatalysts can be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it into a more saturated heterocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted furans and oxazoles, as well as carboxylate derivatives that can be further functionalized for specific applications.
Scientific Research Applications
Biology: In biological research, [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets and its effects on cellular processes.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, particularly due to its unique structural features that may interact with specific biological pathways.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and oxazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of biological pathways. Specific pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Furan-2-carboxylic acid: A simpler compound with a single furan ring and a carboxylate group.
Oxazole derivatives: Compounds featuring the oxazole ring, which can exhibit similar reactivity and applications.
Furan-2,5-dicarboxylic acid: A related compound with two carboxylate groups, used in polymer production.
Uniqueness: The uniqueness of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate lies in its combined furan and oxazole rings, which provide a versatile platform for chemical modifications and applications. This dual-ring structure offers enhanced reactivity and potential for diverse applications compared to simpler furan or oxazole derivatives.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(11-4-2-6-17-11)18-8-9-7-12(19-14-9)10-3-1-5-16-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFXQLKASYKXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
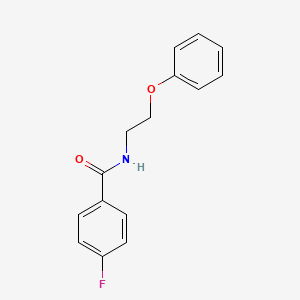
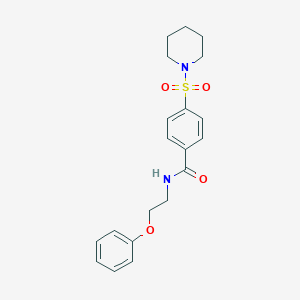
![[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574000.png)
![[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574009.png)
![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)
![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)
![2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574052.png)
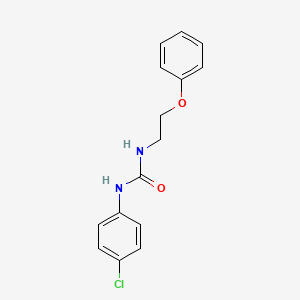
![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)
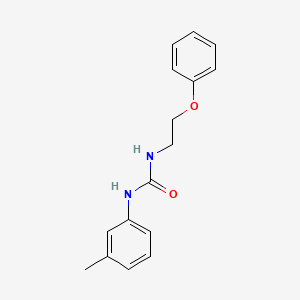
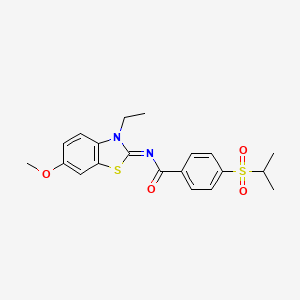
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate](/img/structure/B6574085.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B6574087.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B6574094.png)
